
2-Fluoro-6-(triclorometil)piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-6-(trichloromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a fluorine atom at the 2-position and a trichloromethyl group at the 6-position of the pyridine ring
Aplicaciones Científicas De Investigación
2-Fluoro-6-(trichloromethyl)pyridine has several scientific research applications:
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.
Pharmaceuticals: The compound is used in the development of drugs due to its ability to interact with biological targets.
Material Science: It is used in the synthesis of functional materials with unique properties, such as fluorinated polymers and coatings.
Mecanismo De Acción
Target of Action
2-Fluoro-6-(trichloromethyl)pyridine, also known as trifluoromethylpyridine (TFMP), is a key structural motif in active agrochemical and pharmaceutical ingredients . The primary targets of this compound are pests in the agricultural industry . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may interfere with biochemical pathways essential for pest survival.
Pharmacokinetics
The presence of fluorine and pyridine structure in tfmp derivatives is known to result in superior pest control properties when compared to traditional phenyl-containing insecticides , which may suggest favorable bioavailability and distribution characteristics.
Result of Action
The major use of tfmp derivatives, including 2-fluoro-6-(trichloromethyl)pyridine, is in the protection of crops from pests . This suggests that the compound’s action results in the effective control of pest populations.
Action Environment
The wide use of tfmp derivatives in the agrochemical industry suggests that they are likely designed to be stable and effective under a variety of environmental conditions typical of agricultural settings.
Análisis Bioquímico
Biochemical Properties
It is known that the biological activity of pyridine heterocyclic compounds increases several times after adding the fluoro . The presence of a fluorine atom and a pyridine structure in 2-Fluoro-6-(trichloromethyl)pyridine may result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Cellular Effects
It is known that pyridine derivatives can have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that the presence of a fluorine atom and a pyridine structure in this compound may contribute to its distinctive physical-chemical properties
Temporal Effects in Laboratory Settings
It is known that the demand for trifluoromethylpyridine (TFMP) derivatives, which include 2-Fluoro-6-(trichloromethyl)pyridine, has been increasing steadily in the last 30 years .
Metabolic Pathways
It is known that the presence of a fluorine atom and a pyridine structure in this compound may contribute to its distinctive physical-chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trichloromethyl)pyridine typically involves the fluorination of 2-chloro-6-(trichloromethyl)pyridine. This can be achieved using various fluorinating agents under controlled conditions. One common method involves the use of hydrogen fluoride (HF) as the fluorinating agent. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a fluorine atom .
Industrial Production Methods
Industrial production of 2-Fluoro-6-(trichloromethyl)pyridine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-6-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine or trichloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine ring can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Similar in structure but with a chlorine atom instead of fluorine.
2-Fluoro-6-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a trichloromethyl group.
2,6-Difluoropyridine: Contains two fluorine atoms at the 2- and 6-positions.
Uniqueness
2-Fluoro-6-(trichloromethyl)pyridine is unique due to the combination of the fluorine and trichloromethyl groups, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the trichloromethyl group contributes to its biological activity .
Propiedades
IUPAC Name |
2-fluoro-6-(trichloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQROJMHDPZEHMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743328 |
Source


|
| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207664-71-8 |
Source


|
| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
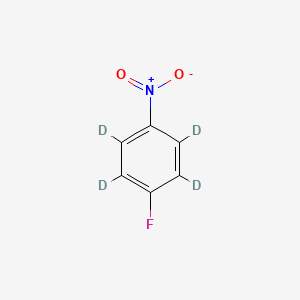
![8-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B596163.png)
![3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B596168.png)
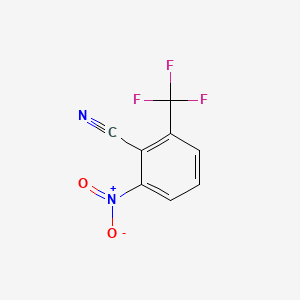

![Rac-(1S,2R,3S,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B596173.png)
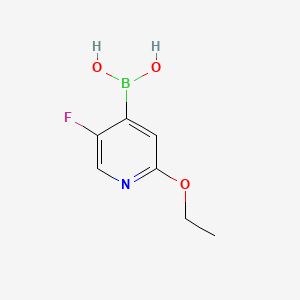
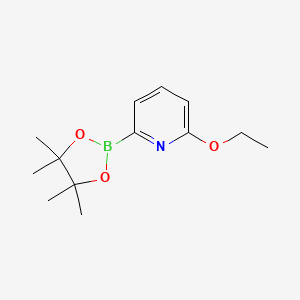

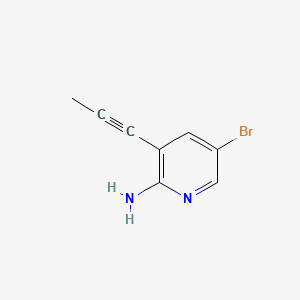



![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)
